Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
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Overview
Description
Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds and features a spirocyclic framework, which is a fusion of two rings sharing a single atom. The presence of sulfur and nitrogen atoms in its structure makes it a unique and valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, such as amino acids or thioethers, under specific reaction conditions. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is often necessary to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction processes.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions involving tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound's unique structure makes it a valuable tool in biological studies, such as probing enzyme mechanisms or studying protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino and carboxylate allows it to engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound is structurally similar but features a hydroxyl group instead of an amino group.
Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound has a different oxidation state on the sulfur atom.
Uniqueness: Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide stands out due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its unique structure and reactivity profile make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 8-amino-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-11(6-13)7-18(15,16)4-8(11)12/h8H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKXBWRMXXDERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1453315-64-4 |
Source
|
Record name | 1453315-64-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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